Mc-Val-Cit-PAB-Cl, also known as 6-maleimidohexanoyl-valyl-citrullyl-(4-aminobenzyl)-chloride, is a synthetic compound primarily used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to selectively deliver cytotoxic drugs to cancer cells, enhancing the therapeutic efficacy while minimizing systemic toxicity. The compound features a cleavable linker that allows for the release of the drug payload upon reaching the target site, typically inside the tumor cells.
Mc-Val-Cit-PAB-Cl is classified as a peptide-based linker. It is derived from the amino acids valine and citrulline, which are incorporated into a structure that includes a para-aminobenzyl moiety and a maleimidohexanoyl group. This compound is part of a broader category of chemical linkers used in ADC formulations, which are critical for the stability and effectiveness of these therapeutic agents.
The synthesis of Mc-Val-Cit-PAB-Cl involves several steps, typically starting from commercially available amino acids. A notable method includes the coupling of Fmoc-Val-OSu with para-aminobenzyl alcohol using coupling reagents such as HATU, which provides high yields and minimizes epimerization issues associated with citrulline stereogenic centers. The final product is often isolated as a single diastereomer, enhancing its uniformity and effectiveness in drug delivery applications .
The synthesis process generally includes:
The molecular structure of Mc-Val-Cit-PAB-Cl features:
The molecular formula for Mc-Val-Cit-PAB-Cl is C₁₈H₂₃ClN₄O₄, and its molecular weight is approximately 396.85 g/mol. The compound's structure can be represented in various forms, including two-dimensional chemical structures that illustrate its connectivity.
Mc-Val-Cit-PAB-Cl participates in several key reactions:
The efficiency of these reactions is critical for the performance of ADCs. The choice of linkers like Mc-Val-Cit-PAB-Cl can significantly affect the pharmacokinetics and biodistribution of the conjugated drug.
The mechanism of action for Mc-Val-Cit-PAB-Cl as part of an ADC involves:
Studies have shown that ADCs utilizing Mc-Val-Cit-PAB-Cl demonstrate enhanced stability in circulation and effective release mechanisms upon reaching target tissues .
Mc-Val-Cit-PAB-Cl is primarily used in:
This compound exemplifies advancements in linker chemistry that enhance the efficacy and safety profiles of targeted therapies in oncology .
Antibody-Drug Conjugates represent a transformative class of biopharmaceuticals engineered to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues. These complex molecules comprise three fundamental elements: a monoclonal antibody directed against a tumor-specific antigen, a potent cytotoxic payload, and a specialized chemical linker that covalently attaches the payload to the antibody. The linker component serves as the critical determinant of ADC stability, payload release kinetics, and therapeutic efficacy. As such, linker chemistry has evolved into a sophisticated research discipline focused on optimizing the balance between systemic stability and intracellular payload release [1] [8].
Cleavable linkers constitute the predominant conjugation strategy in clinically approved Antibody-Drug Conjugates, representing more than 80% of current therapeutic agents in this class. These specialized molecular connectors are designed to maintain stability during systemic circulation while undergoing selective cleavage within the tumor microenvironment or inside cancer cells. This precise spatial and temporal control over payload release represents a fundamental requirement for minimizing off-target toxicity while maximizing antitumor activity. The design parameters for cleavable linkers must address the seemingly contradictory demands of extracellular stability versus intracellular lability, making chemical innovation in this field particularly challenging [1] [4].
The historical development of cleavable linkers reveals a trajectory of progressive refinement driven by clinical experience. Early generation linkers such as the acid-labile hydrazone used in Gemtuzumab Ozogamicin demonstrated suboptimal stability in circulation, leading to premature payload release and dose-limiting toxicities. These observations stimulated research into more sophisticated cleavage mechanisms responsive to specific intracellular conditions, including protease activity, glutathione concentration, acidic pH, and reduction potential. The evolution toward enzyme-cleavable linkers, particularly those responsive to lysosomal proteases, represents a significant advancement in achieving tumor-specific payload activation [1] [8].
Contemporary linker design has progressed beyond simple conjugation chemistry to incorporate sophisticated multi-component systems that enhance both stability and controlled drug release. The modern cleavable linker typically comprises several functional domains: a specific enzyme cleavage site, a self-immolative spacer, and chemical attachments for antibody and payload connection. This modular architecture enables researchers to systematically optimize each component for improved pharmacokinetic performance. Recent innovations include molecular triggers with heightened specificity for tumor-associated enzymes, alternative antibody attachment strategies to prevent deconjugation, and expanded payload connection chemistries to accommodate novel cytotoxic agents [1] [7].
The development timeline shows a distinct shift from first-generation hydrazone and disulfide linkers toward second-generation peptide-based systems. This transition has yielded substantial improvements in therapeutic indices, as evidenced by the clinical success of Brentuximab Vedotin, which incorporates the Valine-Citrulline linker. Current research focuses on third-generation designs incorporating tumor-selective triggers with reduced sensitivity to off-target proteases, hydrophilic modifiers to address aggregation challenges, and novel conjugation technologies enabling site-specific attachment and homogeneous drug-antibody ratio preparations [1] [8].
Table 1: Classification of Cleavable Linkers in Antibody-Drug Conjugates
Trigger Mechanism | Representative Structure | Activation Environment | Payload Example | Clinical ADC Example |
---|---|---|---|---|
Protease-Cleavable | Valine-Citrulline | Lysosomal cathepsins | Monomethyl Auristatin E | Brentuximab Vedotin |
Acid-Cleavable | Hydrazone | Acidic endosomes/lysosomes (pH 4-5) | Calicheamicin | Gemtuzumab Ozogamicin |
Glutathione-Cleavable | Disulfide | High intracellular glutathione | Maytansinoid | SAR3419 |
Glucuronidase-Cleavable | β-Glucuronide | Lysosomal β-glucuronidase | Monomethyl Auristatin E | Trastuzumab Deruxtecan |
Sulfatase-Cleavable | Arylsulfate | Lysosomal sulfatase | Monomethyl Auristatin E | Not yet approved |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: